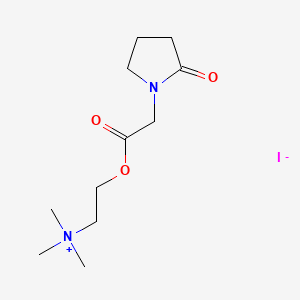![molecular formula C20H18N2O B14269453 11-Methyl-7-propyldibenzo[b,h][1,6]naphthyridin-4-ol CAS No. 189568-67-0](/img/structure/B14269453.png)
11-Methyl-7-propyldibenzo[b,h][1,6]naphthyridin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11-methyl-7-propylquinolino[4,3-b]quinolin-4-ol is a complex heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of 11-methyl-7-propylquinolino[4,3-b]quinolin-4-ol consists of a quinoline core with methyl and propyl substituents, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 11-methyl-7-propylquinolino[4,3-b]quinolin-4-ol can be achieved through various synthetic routes. One common method involves the Skraup synthesis, which is a classical method for constructing quinoline derivatives. This method typically involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . The reaction proceeds through the formation of acrolein, which undergoes cyclization and oxidation to yield the desired quinoline derivative.
Industrial Production Methods
In an industrial setting, the production of 11-methyl-7-propylquinolino[4,3-b]quinolin-4-ol may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are also being explored to make the process more environmentally friendly .
化学反応の分析
Types of Reactions
11-methyl-7-propylquinolino[4,3-b]quinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds .
科学的研究の応用
11-methyl-7-propylquinolino[4,3-b]quinolin-4-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives are explored for their therapeutic potential in treating diseases such as malaria and cancer.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 11-methyl-7-propylquinolino[4,3-b]quinolin-4-ol involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit enzymes involved in critical biological pathways, contributing to its antimicrobial and anticancer effects .
類似化合物との比較
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Isoquinoline: A structural isomer with similar chemical properties.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Uniqueness
11-methyl-7-propylquinolino[4,3-b]quinolin-4-ol is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of methyl and propyl groups enhances its lipophilicity and may improve its ability to interact with biological membranes .
特性
CAS番号 |
189568-67-0 |
|---|---|
分子式 |
C20H18N2O |
分子量 |
302.4 g/mol |
IUPAC名 |
11-methyl-7-propylquinolino[4,3-b]quinolin-4-ol |
InChI |
InChI=1S/C20H18N2O/c1-3-6-13-14-8-4-7-12(2)18(14)22-19-15-9-5-10-17(23)20(15)21-11-16(13)19/h4-5,7-11,23H,3,6H2,1-2H3 |
InChIキー |
AZQFHLHBSRXFHO-UHFFFAOYSA-N |
正規SMILES |
CCCC1=C2C=NC3=C(C2=NC4=C(C=CC=C14)C)C=CC=C3O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


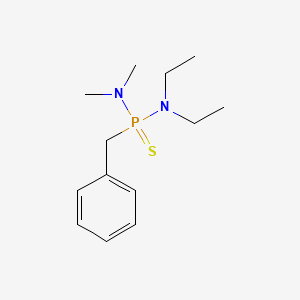
![2-Cyclohexen-1-one, 4-[2-(4-methoxyphenyl)ethyl]-](/img/structure/B14269383.png)
![(3E)-3-({4-[Ethyl(2-hydroxyethyl)amino]phenyl}imino)hexane-2,4-dione](/img/structure/B14269386.png)

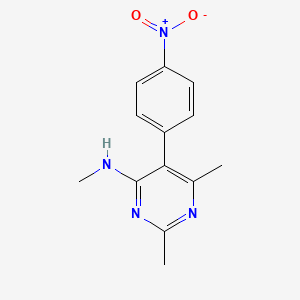

![1H-Pyrrolo[2,3-b]pyridine, 3-ethenyl-1-(phenylsulfonyl)-](/img/structure/B14269408.png)


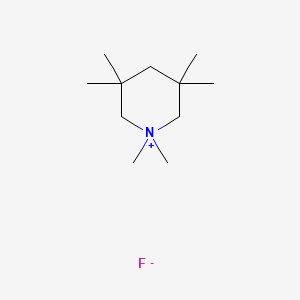
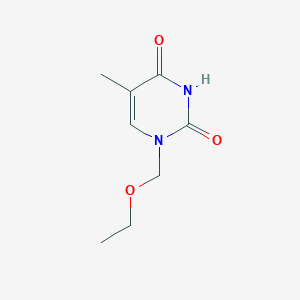
![{[(Hexa-1,5-dien-3-yl)oxy]methyl}benzene](/img/structure/B14269442.png)
